molecular formula C7H10F3NOS B13183656 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione

2-Ethyl-6-(trifluoromethyl)morpholine-3-thione

Cat. No.: B13183656
M. Wt: 213.22 g/mol
InChI Key: KFFDQCUBRLHXCH-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C₇H₁₀F₃NOS and a molecular weight of 213.22 g/mol . This compound is a morpholine derivative, characterized by the presence of an ethyl group at the 2-position and a trifluoromethyl group at the 6-position, along with a thione group at the 3-position. It is primarily used in research and synthesis projects due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione involves several steps. One common method includes the reaction of 2-ethylmorpholine with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .

Chemical Reactions Analysis

2-Ethyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)morpholine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

2-Ethyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other morpholine derivatives, such as:

Properties

Molecular Formula

C7H10F3NOS

Molecular Weight

213.22 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)morpholine-3-thione

InChI

InChI=1S/C7H10F3NOS/c1-2-4-6(13)11-3-5(12-4)7(8,9)10/h4-5H,2-3H2,1H3,(H,11,13)

InChI Key

KFFDQCUBRLHXCH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=S)NCC(O1)C(F)(F)F

Origin of Product

United States

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